2-[(E)-2-(2-nitrophenyl)vinyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(E)-2-(2-nitrophenyl)vinyl]pyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(E)-2-(2-nitrophenyl)vinyl]pyridine” would depend on its specific molecular structure. For instance, 2-vinylpyridine is a colorless liquid, although samples are often brown .Scientific Research Applications
Polymer Chemistry and Material Science
Monodispersed Particle Preparation and Catalysis : Monodispersed poly(2-vinyl pyridine) (p(2-VP)) particles have been synthesized and utilized as templates for metal nanoparticle formation. These metal nanoparticle-incorporated particles serve as catalysts for hydrogen production through hydrolysis, demonstrating the application of 2-vinyl pyridine derivatives in creating efficient catalytic systems (Sahiner & Yasar, 2014).
Supramolecular Polymeric Materials : Research has demonstrated the ability to switch supramolecular polymeric materials' functional properties through order-disorder and order-order transitions. This involves the use of poly(4-vinyl pyridine) derivatives, showcasing their potential in designing responsive materials (Ruokolainen et al., 1998).
Catalysis and Synthesis
Transition-Metal-Free Alkylation and Arylation : A method for the regioselective cross-coupling of pyridines, including those bearing vinyl groups, without the need for transition metal catalysts, highlights the versatility of pyridine derivatives in organic synthesis. This opens avenues for synthesizing polyfunctional pyridines efficiently (Chen, Mollat du Jourdin, & Knochel, 2013).
Catalytic Enantioselective Synthesis : The use of chiral nickel(II) complexes with bis(imidazolidine)pyridine ligands has been reported for the asymmetric Friedel-Crafts reaction of 2-vinylindoles with nitroalkenes. This method produces chiral indoles while maintaining the 2-vinyl functionality, illustrating the synthetic utility of vinylpyridine derivatives in generating enantioenriched structures (Arai, Tsuchida, Miyazaki, & Awata, 2017).
properties
IUPAC Name |
2-[(E)-2-(2-nitrophenyl)ethenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADNATDOWRSAOC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-nitrophenyl)vinyl]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.